Caffeic acid phenethyl ester (CAPE) is a highly lipophilic, bioactive polyphenolic ester naturally found in honeybee propolis. From a procurement and formulation perspective, CAPE is distinguished from its parent compound, caffeic acid, by the presence of a phenethyl motif. This structural modification drastically increases its lipophilicity, enabling rapid cell membrane permeation and targeted intracellular activity, particularly as a specific inhibitor of the NF-κB signaling pathway. While highly valued for in vitro and in vivo models targeting oxidative stress, inflammation, and oncology, pure CAPE presents distinct handling challenges, most notably its extremely poor aqueous solubility (<0.03 mg/mL) and susceptibility to oxidation. Consequently, buyers must factor in the necessity of organic solvents (e.g., DMSO, ethanol) or advanced delivery systems, such as cocrystallization or nanoparticle encapsulation, to achieve reproducible bioavailability in experimental and industrial applications [1].
A common procurement error is substituting CAPE with unesterified caffeic acid (CA) or other hydroxycinnamic acids (like ferulic acid) to reduce costs. This substitution fails fundamentally in cell-based and physiological models because the free carboxylic acid of CA severely restricts membrane permeability. Consequently, while CA may exhibit comparable radical scavenging in cell-free biochemical assays, it cannot achieve the intracellular concentrations required to inhibit transcription factors like NF-κB or protect against intracellular iron-mediated DNA damage. Furthermore, the phenethyl ester group in CAPE alters its binding affinities, distinctively enabling it to form inactive complexes with labile iron pools—a mechanism absent in CA. Therefore, for any workflow requiring intracellular target engagement or structural stabilization of specific enzymes, generic caffeic acid is not a functional substitute [1].
Pure CAPE exhibits extremely poor aqueous solubility, which acts as a primary bottleneck for in vivo dosing and aqueous assay formulation. Quantitative equilibrium solubility experiments demonstrate that pure CAPE achieves a maximum solubility of only 0.021 mg/mL in distilled water. Formulators must either utilize organic solvents or employ solid-state modifications. For instance, engineering CAPE into a cocrystal with nicotinamide (CAPE-NIC) enhances its aqueous solubility by 17.7-fold, directly translating to a 2.76-fold escalation in pharmacokinetic bioavailability [1].
| Evidence Dimension | Aqueous Solubility |
| Target Compound Data | 0.021 ± 0.0013 mg/mL (Pure CAPE) |
| Comparator Or Baseline | 17.7x higher solubility (CAPE-Nicotinamide Cocrystal) |
| Quantified Difference | 17.7-fold increase in solubility; 2.76-fold increase in bioavailability |
| Conditions | Equilibrium solubility in distilled water; in vivo pharmacokinetic profiling |
Procurement teams must anticipate the need for specialized formulation strategies (e.g., cosolvents, cyclodextrins, or cocrystals) rather than relying on standard aqueous buffers for dosing.
The phenethyl esterification of CAPE provides a critical advantage in cellular permeability over the parent compound, caffeic acid. In comparative cytotoxicity assays using the MDA-MB-231 breast cancer cell line, equimolar concentrations of both compounds yielded drastically different outcomes. After 48 hours of exposure at 100 µM, caffeic acid exhibited weak activity, leaving approximately 80% of cells viable. In contrast, CAPE demonstrated strong cytotoxic and proapoptotic activity, reducing viable cells to just 5.6%. This disparity is directly linked to CAPE's ability to cross the lipid bilayer and specifically inhibit NF-κB [1].
| Evidence Dimension | Cell Viability (MDA-MB-231 cells at 100 µM, 48h) |
| Target Compound Data | 5.6% viable cells |
| Comparator Or Baseline | ~80% viable cells (Caffeic Acid) |
| Quantified Difference | 14.2-fold reduction in cell viability compared to parent acid |
| Conditions | In vitro cell culture, 48-hour exposure, 100 µM concentration |
Laboratories conducting intracellular target assays must procure the esterified CAPE, as the unesterified parent acid fails to achieve necessary intracellular concentrations.
CAPE possesses a distinct structural capacity to bind intracellular iron and prevent metal-induced oxidative stress, a property not shared by closely related analogs. In HeLa cell models subjected to iron overload, CAPE effectively decreased labile iron pool (LIP) levels and prevented cellular DNA damage. Structurally related compounds, including caffeic acid (CA), ferulic acid (FA), and ethyl ferulate (EF), failed to provide this protection. The combination of the catechol moiety and the highly lipophilic phenethyl group allows CAPE to form redox-inactive iron complexes intracellularly, making it a highly specific reagent for studying metal-induced oxidative stress [1].
| Evidence Dimension | Prevention of overloaded iron-induced cellular DNA damage |
| Target Compound Data | Effective reduction of Labile Iron Pool (LIP) and prevention of γ-H2AX formation |
| Comparator Or Baseline | No effective protection (Caffeic Acid, Ferulic Acid, Ethyl Ferulate) |
| Quantified Difference | Exclusive protective efficacy for CAPE among tested analogs |
| Conditions | HeLa cells, iron-overload model (Fe(II)–H2O2 or Fe(III)–citrate–ascorbate-H2O2) |
For research focused on radioprotection, ferroptosis, or iron-mediated oxidative damage, CAPE is strictly required over cheaper ferulate or caffeate alternatives.
Pure CAPE is susceptible to degradation via oxidation of its phenolic hydroxyl groups and hydrolysis of its ester bond, complicating long-term storage in aqueous environments. When evaluating processability, unencapsulated free CAPE demonstrates significant degradation over time. However, formulating CAPE into self-assembled rice peptide nanoparticles (RPNs) increases its storage stability by 1.4-fold over an 18-day period. This indicates that while pure CAPE is highly active, buyers must ensure rigorous storage conditions (e.g., inert atmosphere, low temperature, protection from light) or utilize encapsulation technologies to maintain batch-to-batch reproducibility [1].
| Evidence Dimension | Aqueous Storage Stability (18 days) |
| Target Compound Data | Baseline degradation rate (Free CAPE) |
| Comparator Or Baseline | 1.4-fold higher stability (RPN-encapsulated CAPE) |
| Quantified Difference | 40% improvement in stability retention over 18 days |
| Conditions | Aqueous storage, comparison of free vs. peptide-encapsulated form |
Highlights the necessity of stringent storage protocols or specialized formulation to prevent oxidative degradation and ensure reproducible assay performance.
Because of its high lipophilicity and specific mechanism of action, CAPE is the benchmark reagent for in vitro models requiring targeted inhibition of NF-κB nuclear translocation. It is heavily prioritized over caffeic acid in oncology and inflammation research where crossing the cell membrane is a prerequisite for target engagement [1].
Due to its extremely low baseline aqueous solubility (0.021 mg/mL), CAPE serves as an excellent model active pharmaceutical ingredient (API) for materials scientists and formulators developing novel nanocarriers, liposomes, and cocrystals. Procurement in this sector relies on pure CAPE to benchmark the solubility-enhancing performance of new excipients [2].
CAPE's distinct ability to form redox-inactive complexes with intracellular labile iron pools makes it an essential compound for studying cellular protection against iron-mediated DNA damage. It is specifically selected over other hydroxycinnamic acids in radioprotection and heavy-metal toxicity assays because generic analogs fail to provide the same intracellular chelating efficacy [3].
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